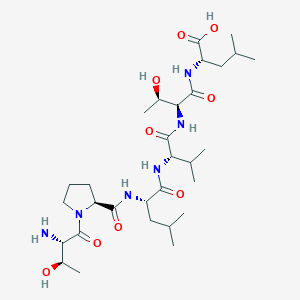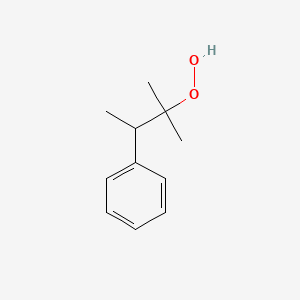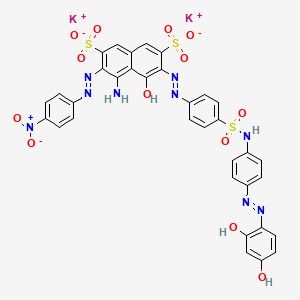
Chloromethyl 5-chlorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 5-chlorohexanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. The compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl 5-chlorohexanoate can be synthesized through several methods. One common approach involves the reaction of 5-chlorohexanoic acid with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethyl 5-chlorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of amides, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Applications De Recherche Scientifique
Chloromethyl 5-chlorohexanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of chloromethyl 5-chlorohexanoate involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a building block for more complex molecules .
Comparaison Avec Des Composés Similaires
Chloromethyl methyl ether: Shares the chloromethyl functional group but differs in its overall structure and reactivity.
5-Chlorohexanoic acid: Similar in structure but lacks the chloromethyl group, affecting its reactivity and applications.
Chloromethyl ketone: Contains the chloromethyl group but differs in its carbonyl functionality.
Uniqueness: Chloromethyl 5-chlorohexanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
Numéro CAS |
80418-56-0 |
|---|---|
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
chloromethyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-6(9)3-2-4-7(10)11-5-8/h6H,2-5H2,1H3 |
Clé InChI |
PZVNORNNHRGBRP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


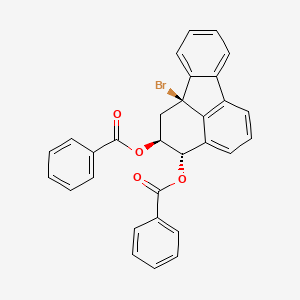
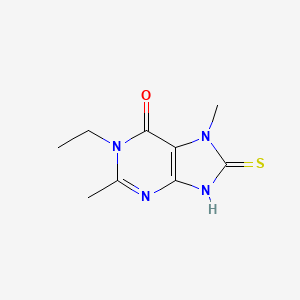

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
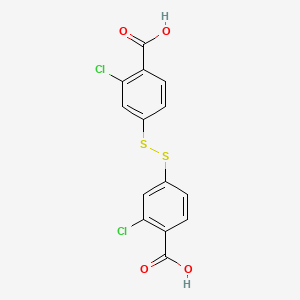
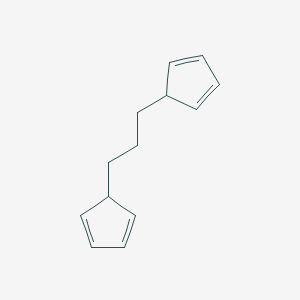


![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)
